![molecular formula C21H23N3O5S2 B2847373 (Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2847373.png)
(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O5S2 and its molecular weight is 461.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays that highlight its therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 4-ethoxy-3-methylbenzo[d]thiazole with morpholinosulfonyl benzamide. The structural framework includes a thiazole ring which is known for diverse biological activities, including anticancer and antimicrobial properties. The presence of the morpholino group enhances solubility and bioavailability, potentially increasing the compound's efficacy.
Anticancer Activity
Numerous studies have investigated the anticancer potential of thiazole derivatives. For instance, thiazole-based compounds have shown significant activity against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cell lines. In vitro studies indicate that derivatives similar to this compound exhibit IC50 values in the micromolar range, suggesting potent antiproliferative effects.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 | 1.48 |
Compound B | NCI-H23 | 0.49 |
This compound | TBD | TBD |
These results indicate that modifications to the thiazole ring can lead to enhanced anticancer activity. The mechanism of action often involves induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. Studies suggest that compounds with electron-withdrawing groups at specific positions on the thiazole ring enhance activity against various pathogens, including bacteria and fungi. For example, modifications to the N-aryl amide group linked to the thiazole ring have been correlated with increased potency against Plasmodium falciparum, the causative agent of malaria.
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Substituents on the Thiazole Ring : Electron-withdrawing groups enhance biological activity.
- Morpholino Group : Improves solubility and bioavailability.
- Positioning of Functional Groups : The positioning of substituents significantly affects potency; para-substituted compounds generally exhibit better activity than ortho-substituted analogs.
Case Studies
- Anticancer Efficacy : A study demonstrated that a related thiazole compound significantly inhibited cell proliferation in A549 cells with an IC50 value comparable to established chemotherapeutics like staurosporine.
- Antimalarial Activity : Another investigation highlighted a series of thiazole derivatives showing promising results against P. falciparum, with low cytotoxicity in HepG2 cell lines.
Properties
IUPAC Name |
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-3-29-17-5-4-6-18-19(17)23(2)21(30-18)22-20(25)15-7-9-16(10-8-15)31(26,27)24-11-13-28-14-12-24/h4-10H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGPLZDGPPEVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.